2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPOTONSHTHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360665 | |
| Record name | 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-09-2 | |
| Record name | 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagents and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | α-Haloketone, thioamide/thiourea derivative with 4-fluorophenyl | Ethanol, dioxane, or benzene | Reflux (80–110 °C) | 3–6 hours | Acidic or basic catalysis may be used |
| Acylation with chloroacetyl chloride | Chloroacetyl chloride, triethylamine (base) | Anhydrous dioxane, toluene, or benzene | 0–25 °C (initial), then room temperature | 3–5 hours | Slow addition of chloroacetyl chloride to amine solution with cooling |
Synthetic Procedure Example
Thiazole ring synthesis:
The 4-fluorophenyl-substituted thioamide is reacted with an α-haloketone under reflux in ethanol or dioxane. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the haloketone, followed by cyclization to form the thiazole ring.Acylation step:
The obtained 4-(4-fluorophenyl)-1,3-thiazol-2-amine is dissolved in anhydrous solvent (e.g., toluene) with triethylamine as a base. Chloroacetyl chloride is added dropwise at 0 °C to control the exothermic reaction. The mixture is stirred at room temperature for several hours to complete the acylation, forming this compound.Work-up and purification:
The reaction mixture is washed with water and aqueous sodium bicarbonate to remove acidic byproducts and excess reagents. The organic layer is dried and evaporated. The crude product is purified by recrystallization from ethanol or chloroform to yield the pure compound.
Yield and Purity
Typical yields for the acylation step range from 70% to 85%, depending on reaction conditions and purification methods. Purity is confirmed by spectroscopic techniques such as NMR and IR, with characteristic signals for the chloroacetamide group and thiazole ring.
Mechanistic Insights and Regioselectivity
- The regioselectivity of the acylation is governed by the nucleophilicity of the amino group at the 2-position of the thiazole ring.
- The electron-withdrawing effect of the 4-fluorophenyl substituent influences the acidity of adjacent hydrogens and the reactivity of the thiazole nitrogen.
- Computational studies (e.g., density functional theory) suggest that the transition state for nucleophilic attack on chloroacetyl chloride is stabilized by minimal steric hindrance at the 2-amino position, favoring selective acylation.
Structural and Crystallographic Considerations
Single-crystal X-ray diffraction studies of related chloroacetamide derivatives reveal:
| Parameter | Value | Significance |
|---|---|---|
| N–H···O hydrogen bond length | ~2.0–2.1 Å | Stabilizes crystal packing |
| C=O bond length (acetamide) | ~1.22 Å | Confirms amide formation |
| Dihedral angle (aryl-thiazole) | ~70°–80° | Influences molecular conformation and reactivity |
These structural features are critical for understanding the compound’s stability and reactivity during synthesis and purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, studies have highlighted the role of thiazole derivatives in suppressing tumor necrosis factor-alpha (TNFα) release, which is crucial in inflammatory responses .
Case Study : A study evaluated a series of thiazole derivatives for their ability to inhibit p38 mitogen-activated protein kinase (MAPK), an important target in inflammatory diseases. The results showed that these compounds significantly reduced inflammation markers in vitro and in vivo models .
Antimicrobial Activity
The thiazole ring has been associated with various antimicrobial properties. Compounds containing this moiety have shown efficacy against a range of pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like fluorine enhances their activity.
Case Study : A recent investigation demonstrated that thiazole-linked compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The synthesized derivatives were compared to standard antibiotics, showing comparable or superior activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the thiazole and phenyl groups can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups (e.g., F) | Increases potency against certain pathogens |
| Alteration of the acetamide group | Affects binding affinity to target proteins |
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The thiazole ring and fluorophenyl group play crucial roles in binding to the target sites, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The fluorophenyl substituent (present in the target compound) may enhance metabolic stability and bioavailability compared to chlorophenyl analogs due to fluorine’s electronegativity and smaller atomic radius .
- Chloroacetyl vs.
Example :
- Compound N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) was synthesized via condensation of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with acetylthiourea, yielding a product confirmed by LCMS and ¹H NMR .
Anticancer and Kinase Modulation:
- Compound 14 (): A c-Abl kinase activator with a 3-chloro-4-fluorophenyl substituent, highlighting the importance of halogenated aryl groups in kinase interactions.
- CPN-9 (): A structurally distinct thiazol-2-yl acetamide (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) activates the Nrf2/ARE pathway, demonstrating the role of thiazole-acetamides in oxidative stress regulation.
Antimicrobial Activity:
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-aminothiazole derivatives (e.g., 4-(4-fluorophenyl)-1,3-thiazol-2-amine) with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions in anhydrous acetone or DMF. Reaction progress is monitored via TLC, and yields typically range from 75% to 80% after recrystallization from ethanol .
- Critical Note : Ensure anhydrous conditions to prevent hydrolysis of the chloroacetamide group.
Q. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?
- Techniques :
- 1H-NMR : Key signals include δ ~4.11–4.23 ppm (singlet for CH2Cl), δ ~7.25–7.63 ppm (aromatic protons from fluorophenyl and thiazole groups), and δ ~12.15 ppm (NH proton) .
- Elemental Analysis : Validate molecular formula (e.g., C11H7ClFN2OS) with calculated vs. observed C, H, N, and S percentages (e.g., C: 47.85% observed vs. 47.80% calculated) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+1]+ at m/z 283.05) .
Q. What preliminary biological activities are associated with this compound?
- Antimicrobial Activity : Demonstrates inhibition of bacterial growth (e.g., Staphylococcus aureus) by interfering with protein synthesis, likely via ribosomal targeting .
- Anticancer Potential : Thiazole-acetamide derivatives exhibit cytotoxicity against cancer cell lines (e.g., MCF-7), with IC50 values <10 µM in some analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Strategies :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Impurity Analysis : Use HPLC to verify compound purity (>95%) and rule out degradants or byproducts .
- Comparative SAR : Test analogs (e.g., 4-(2-fluorophenyl) vs. 4-(4-fluorophenyl) substitution) to isolate structural determinants of activity .
Q. What structure-activity relationship (SAR) strategies optimize this compound’s efficacy?
- Key Modifications :
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., Cl, CF3) at position 5 to enhance metabolic stability .
- Acetamide Side Chain : Replace chlorine with cyano or thiocyanate groups to improve target binding .
- Fluorophenyl Group : Explore para vs. meta substitution to balance lipophilicity and solubility .
Q. How is X-ray crystallography applied to determine this compound’s crystal structure?
- Protocol :
- Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to measure reflections .
- Refinement : Employ SHELXL for structure solution and refinement. Typical parameters: R1 < 0.05, wR2 < 0.10, and goodness-of-fit (S) ~1.03 .
- Key Findings : The 4-fluorophenyl group adopts a planar conformation, with hydrogen bonds between the acetamide NH and thiazole nitrogen stabilizing the crystal lattice .
Q. What mechanistic studies elucidate its mode of action in antimicrobial or anticancer contexts?
- Approaches :
- Enzyme Inhibition Assays : Measure IC50 against bacterial ribosomes or human topoisomerase II .
- Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis-related genes in treated cancer cells) .
- In Vivo Models : Evaluate efficacy in xenograft mice, monitoring tumor volume reduction and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
